molecular formula C13H12ClF3N2S B3084398 1-[2-Chloro-5-(trifluoromethyl)phenyl]-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol CAS No. 1142212-56-3

1-[2-Chloro-5-(trifluoromethyl)phenyl]-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol

Cat. No.: B3084398
CAS No.: 1142212-56-3
M. Wt: 320.76 g/mol
InChI Key: GWPFWWMWSXVIOJ-UHFFFAOYSA-N
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Description

The compound is a derivative of pyrimidine, which is a basic aromatic ring structure found in many important biomolecules, such as thiamine, uracil, thymine, and cytosine . The compound also contains chloro , trifluoromethyl groups, and a thiol group, which may influence its reactivity and properties .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the pyrimidine ring at its core, with the chloro, trifluoromethyl, and thiol groups attached at specific positions. The exact structure would depend on the positions of these groups on the pyrimidine ring .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the electron-withdrawing nature of the chloro and trifluoromethyl groups, as well as the nucleophilic character of the thiol group. It could potentially undergo a variety of reactions, including nucleophilic substitutions, eliminations, and additions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the chloro and trifluoromethyl groups would likely make the compound relatively nonpolar, influencing its solubility in different solvents .

Scientific Research Applications

Antiviral and Anticancer Applications

One study reviews the pharmacological profile of S-1, a novel oral fluoropyrimidine, demonstrating its effectiveness in treating gastric cancer. This review emphasizes the biochemical modulation of 5-fluorouracil (5-FU) and its combination with enzyme inhibitors to enhance therapeutic efficacy (Maehara, 2003). Although not directly related to the specified compound, this study illustrates the importance of structural modifications in developing effective anticancer agents, suggesting potential research directions for exploring antiviral and anticancer applications of the compound .

Environmental Persistence and Toxicity

Another area of interest is the environmental impact and toxicity of antimicrobial agents, as discussed in a review on the occurrence, toxicity, and degradation of triclosan and its by-products in the environment (Bedoux et al., 2012). While focusing on triclosan, this paper highlights the broader concern of environmental persistence and toxicity associated with synthetic compounds, which could be relevant for assessing the environmental impact of 1-[2-Chloro-5-(trifluoromethyl)phenyl]-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol.

Synthetic and Structural Chemistry

In synthetic and structural chemistry, research on novel substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones showcases the synthesis and structural properties of compounds with potential pharmaceutical applications (Issac & Tierney, 1996). This illustrates the ongoing interest in developing compounds with specific structural features for pharmaceutical use, which could extend to the research and development of this compound.

Mechanism of Action

Without specific context, it’s challenging to predict the mechanism of action of this compound. If it’s intended for use as a drug, its mechanism of action would depend on its interactions with biological targets in the body .

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety measures. Depending on its specific properties, it could potentially pose hazards related to reactivity, toxicity, flammability, or environmental impact .

Future Directions

The potential applications and future directions for this compound would depend on its properties and reactivity. It could potentially be of interest in fields like medicinal chemistry, materials science, or chemical synthesis .

Properties

IUPAC Name

3-[2-chloro-5-(trifluoromethyl)phenyl]-6,6-dimethyl-1H-pyrimidine-2-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClF3N2S/c1-12(2)5-6-19(11(20)18-12)10-7-8(13(15,16)17)3-4-9(10)14/h3-7H,1-2H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWPFWWMWSXVIOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=CN(C(=S)N1)C2=C(C=CC(=C2)C(F)(F)F)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClF3N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[2-Chloro-5-(trifluoromethyl)phenyl]-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol
Reactant of Route 2
1-[2-Chloro-5-(trifluoromethyl)phenyl]-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol
Reactant of Route 3
Reactant of Route 3
1-[2-Chloro-5-(trifluoromethyl)phenyl]-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol
Reactant of Route 4
Reactant of Route 4
1-[2-Chloro-5-(trifluoromethyl)phenyl]-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol
Reactant of Route 5
1-[2-Chloro-5-(trifluoromethyl)phenyl]-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol
Reactant of Route 6
1-[2-Chloro-5-(trifluoromethyl)phenyl]-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol

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